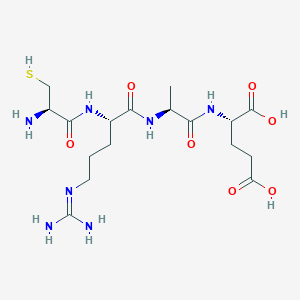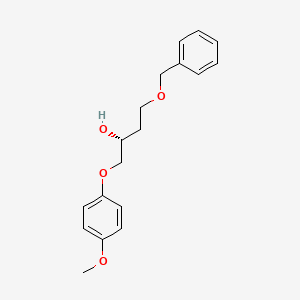
(2R)-4-(Benzyloxy)-1-(4-methoxyphenoxy)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-4-(Benzyloxy)-1-(4-methoxyphenoxy)butan-2-ol is an organic compound that belongs to the class of phenol ethers This compound is characterized by the presence of a benzyloxy group and a methoxyphenoxy group attached to a butanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-(Benzyloxy)-1-(4-methoxyphenoxy)butan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxy Group: The initial step involves the protection of a hydroxyl group using benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Methoxyphenoxy Group: The next step involves the reaction of the protected intermediate with 4-methoxyphenol in the presence of a suitable catalyst like potassium carbonate.
Reduction and Final Assembly: The final step involves the reduction of the intermediate compound to form the desired this compound using a reducing agent such as lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-4-(Benzyloxy)-1-(4-methoxyphenoxy)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the compound, such as converting the hydroxyl group to a hydrogen atom using reducing agents like sodium borohydride.
Substitution: The benzyloxy and methoxyphenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Potassium carbonate, sodium hydroxide.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alkanes, alcohols.
Substitution Products: Various substituted phenol ethers.
Wissenschaftliche Forschungsanwendungen
(2R)-4-(Benzyloxy)-1-(4-methoxyphenoxy)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2R)-4-(Benzyloxy)-1-(4-methoxyphenoxy)butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-4-(Benzyloxy)-1-(4-hydroxyphenoxy)butan-2-ol: Similar structure but with a hydroxy group instead of a methoxy group.
(2R)-4-(Benzyloxy)-1-(4-ethoxyphenoxy)butan-2-ol: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
(2R)-4-(Benzyloxy)-1-(4-methoxyphenoxy)butan-2-ol is unique due to the presence of both benzyloxy and methoxyphenoxy groups, which confer specific chemical and biological properties. Its unique structure allows for distinct interactions with molecular targets, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
832690-24-1 |
|---|---|
Molekularformel |
C18H22O4 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
(2R)-1-(4-methoxyphenoxy)-4-phenylmethoxybutan-2-ol |
InChI |
InChI=1S/C18H22O4/c1-20-17-7-9-18(10-8-17)22-14-16(19)11-12-21-13-15-5-3-2-4-6-15/h2-10,16,19H,11-14H2,1H3/t16-/m1/s1 |
InChI-Schlüssel |
KUWRZVGJVURPPD-MRXNPFEDSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)OC[C@@H](CCOCC2=CC=CC=C2)O |
Kanonische SMILES |
COC1=CC=C(C=C1)OCC(CCOCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


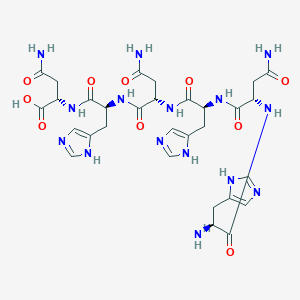
![1-{2,4-Bis[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14211777.png)
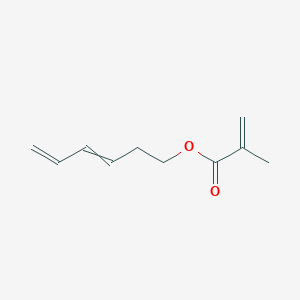

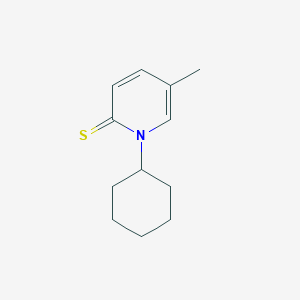
![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-1H-imidazole](/img/structure/B14211804.png)
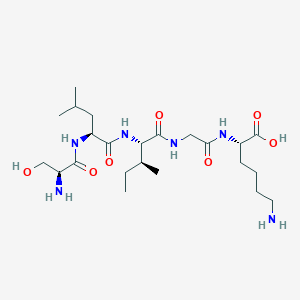
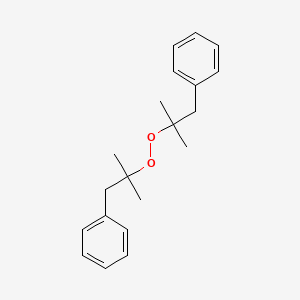

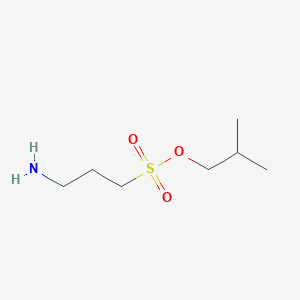
![4-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14211831.png)
![2-{Benzyl[(tert-butylperoxy)methyl]amino}ethan-1-ol](/img/structure/B14211833.png)

